Ascorbyl tocopheryl maleate
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Overview
Description
Ascorbyl tocopheryl maleate is a diester of maleic acid with vitamin C (l-ascorbic acid) and vitamin E (α-tocopherol). This compound is used in personal care applications and the pharmaceutical industry due to its properties intrinsic to both vitamins. It is known for its antioxidant properties, skin conditioning, and emollient effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbyl tocopheryl maleate is synthesized through esterification reactions involving maleic acid, l-ascorbic acid, and α-tocopherol. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the stability of the product. The compound is often produced in an anhydrous form to maintain its stability .
Industrial Production Methods
Industrial production of this compound involves multi-step processes that include the extraction of vitamin E from vegetable oils using Soxhlet extraction with hexane. The extracted vitamin E is then esterified with maleic acid and l-ascorbic acid under specific reaction conditions to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Ascorbyl tocopheryl maleate undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidant properties by scavenging reactive oxygen species.
Hydrolysis: It quickly hydrolyzes in the presence of strong bases (alkali conditions).
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong bases for hydrolysis and oxidizing agents for studying its antioxidant properties. The reactions are typically conducted under controlled pH and temperature conditions to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include hydrolyzed derivatives and oxidized products that result from its interaction with reactive oxygen species .
Scientific Research Applications
Ascorbyl tocopheryl maleate has a wide range of scientific research applications, including:
Mechanism of Action
Ascorbyl tocopheryl maleate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, protecting dermal cells from oxidative damage and programmed cell death. The compound also inhibits tyrosinase activity, which suppresses melanin production, contributing to its skin whitening effects .
Comparison with Similar Compounds
Similar Compounds
Ascorbyl palmitate: Another ester of ascorbic acid, known for its antioxidant properties.
Tocopheryl acetate: A derivative of vitamin E, commonly used in skincare products for its antioxidant and moisturizing effects.
Tocopheryl succinate: A vitamin E derivative with similar antioxidant properties.
Uniqueness
Ascorbyl tocopheryl maleate is unique due to its combination of both vitamin C and vitamin E properties. This dual functionality enhances its antioxidant capacity and makes it a versatile ingredient in personal care and pharmaceutical applications .
Properties
CAS No. |
320616-16-8 |
---|---|
Molecular Formula |
C39H58O10 |
Molecular Weight |
686.9 g/mol |
IUPAC Name |
4-O-[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C39H58O10/c1-23(2)12-9-13-24(3)14-10-15-25(4)16-11-20-39(8)21-19-29-28(7)34(26(5)27(6)35(29)49-39)46-31(42)17-18-32(43)47-37-33(44)36(30(41)22-40)48-38(37)45/h17-18,23-25,30,36,40-41,44H,9-16,19-22H2,1-8H3/b18-17-/t24-,25-,30+,36-,39-/m1/s1 |
InChI Key |
XDDAGVUFLQKVEA-SJTHZTAVSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)/C=C\C(=O)OC3=C([C@H](OC3=O)[C@H](CO)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C=CC(=O)OC3=C(C(OC3=O)C(CO)O)O)C |
Origin of Product |
United States |
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